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Compound of Interest

Compound Name:
cis-4-(Boc-

aminomethyl)cyclohexylamine

Cat. No.: B061707 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic data for cis-4-(Boc-
aminomethyl)cyclohexylamine (CAS 866548-92-7). Due to the limited availability of public

experimental data for this specific isomer, this document presents predicted values and data

from closely related analogs to serve as a reference for researchers in the field. Detailed,

generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data are also included.

Chemical Structure and Properties
IUPAC Name:tert-butyl (cis-4-aminocyclohexyl)methylcarbamate

CAS Number: 866548-92-7

Molecular Formula: C₁₂H₂₄N₂O₂

Molecular Weight: 228.34 g/mol

Spectroscopic Data Summary
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The following tables summarize the expected and representative spectroscopic data for cis-4-
(Boc-aminomethyl)cyclohexylamine.

¹H NMR Spectroscopy Data (Predicted)
Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~3.4 - 3.6 m 1H -CH-NH₂

~2.9 - 3.1 t 2H -CH₂-NHBoc

~2.6 - 2.8 m 1H -CH-CH₂-

~1.8 - 2.0 br s 2H -NH₂

~1.6 - 1.8 m 4H Cyclohexyl CH₂ (axial)

~1.44 s 9H -C(CH₃)₃ (Boc)

~1.2 - 1.4 m 4H
Cyclohexyl CH₂

(equatorial)

~4.8 - 5.0 br s 1H -NH-Boc

¹³C NMR Spectroscopy Data (Predicted)
Chemical Shift (δ) ppm Assignment

~156.0 C=O (Boc)

~79.0 -C(CH₃)₃ (Boc)

~48.0 -CH-NH₂

~46.0 -CH₂-NHBoc

~38.0 -CH-CH₂-

~30.0 Cyclohexyl CH₂

~28.5 -C(CH₃)₃ (Boc)

Infrared (IR) Spectroscopy Data (Representative)
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 - 3250 Strong, Broad
N-H stretch (amine and

carbamate)

~2920, 2850 Strong C-H stretch (aliphatic)

~1680 Strong C=O stretch (Boc carbamate)

~1520 Strong N-H bend (amine)

~1170 Strong C-O stretch (carbamate)

Mass Spectrometry (MS) Data (Predicted)
m/z Ratio Relative Intensity (%) Assignment

229.19 High [M+H]⁺

173.15 Moderate
[M - C₄H₈+H]⁺ or [M -

isobutylene+H]⁺

156.12 Moderate [M - Boc+H]⁺

114.12 High [M - Boc-NH₂-CH₂]⁺

57.07 High [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following sections detail generalized procedures for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. Ensure

the sample is fully dissolved.

Instrument Setup:

Insert the sample into the NMR spectrometer.
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Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for the desired nuclei (¹H and ¹³C).

¹H NMR Acquisition:

Acquire a single-pulse ¹H NMR spectrum.

Set appropriate spectral width, acquisition time, and relaxation delay.

Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.

Process the data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the data similarly to the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid sample directly onto the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to generate the absorbance or transmittance

spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation (Electrospray Ionization - ESI):

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as

methanol or acetonitrile.

A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be

added to the solvent to promote ionization.

Data Acquisition:

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow

rate.

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure,

drying gas flow rate, and temperature) to achieve a stable and strong signal for the

molecule of interest.

Acquire the mass spectrum in positive ion mode to observe protonated molecules

([M+H]⁺).
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The mass analyzer is typically scanned over a mass-to-charge (m/z) range that includes

the expected molecular ion.

Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic analysis of a

synthesized chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Disclaimer: The spectroscopic data presented in this document for cis-4-(Boc-
aminomethyl)cyclohexylamine are predicted or based on closely related analogs due to the

lack of publicly available experimental data for the specified compound. This information should

be used as a guide and for reference purposes only. Experimental verification is recommended.

To cite this document: BenchChem. [Spectroscopic and Analytical Profile of cis-4-(Boc-
aminomethyl)cyclohexylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b061707#spectroscopic-data-nmr-ir-ms-
for-cis-4-boc-aminomethyl-cyclohexylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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